Multitarget AD inhibitor-1

Description

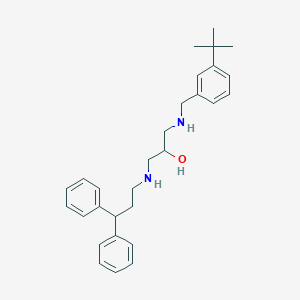

Multitarget AD inhibitor-1 is a reversible and selective butyrylcholinesterase (BuChE) inhibitor with IC₅₀ values of 7.22 μM (human BuChE) and 1.55 μM (equine BuChE). It also inhibits β-secretase (BACE-1) (IC₅₀ = 41.60 μM), amyloid-β (Aβ) aggregation (IC₅₀ = 3.09 μM), and tau protein aggregation, positioning it as a multifunctional, disease-modifying candidate for Alzheimer’s disease (AD) . Structurally, it is a diphenylpropylamine derivative (C₂₉H₃₈N₂O; molecular weight: 430.62; CAS: 2205015-77-4) designed to address AD’s multifactorial pathology through synergistic mechanisms .

Properties

Molecular Formula |

C29H38N2O |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

1-[(3-tert-butylphenyl)methylamino]-3-(3,3-diphenylpropylamino)propan-2-ol |

InChI |

InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3 |

InChI Key |

QEVPSMYJQDNACG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CNCC(CNCCC(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Multitarget AD inhibitor-1 involves the design and synthesis of multi-target directed ligands. One approach includes the hybridization of tacrine with pyrimidone compounds using cysteamine or cystamine as connectors . The reaction conditions typically involve standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and characterization using NMR and mass spectrometry . Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency required for pharmaceutical applications.

Chemical Reactions Analysis

Biginelli Reaction for Diversifying MTDLs

The Biginelli reaction was employed to synthesize dihydropyrimidinones (e.g., 4a–d , 5a–d ) with dual targeting.

Reaction Conditions :

-

Sodium bisulfate catalyzed the one-pot condensation of aldehydes, ethyl acetoacetate, and ureas in acetic acid .

Structural Features :

-

Aldehydes (3a–b ) were prepared via Williamson (propargyl bromide) or Mitsunobu (but-3-yn-1-ol) reactions .

Dual ChE/BACE-1 Inhibitors

Compounds like 15 and 16 combined acetylcholinesterase (AChE) and BACE-1 inhibition.

Synthesis :

-

15 : Derived from Donepezil and AZD3839 motifs, with a rigid double bond linking indenone and aminoquinoline moieties .

Performance :

Fragment-Based Discovery (FBDD)

Compound 5 emerged from FBDD with balanced BACE-1 (IC₅₀ = 18.0 μM) and GSK-3β (IC₅₀ = 14.7 μM) inhibition .

Advantages :

Cross-Target Interaction Networks

Research highlights interconnected AD targets (e.g., Aβ, metal ions, tau kinases) to guide MTDL design .

Example :

Scientific Research Applications

Multitarget AD inhibitor-1 has several scientific research applications:

Mechanism of Action

Multitarget AD inhibitor-1 exerts its effects by inhibiting butyrylcholinesterase, β-secretase, and preventing amyloid β and tau aggregation . By inhibiting butyrylcholinesterase, it increases the levels of acetylcholine in the brain, which is crucial for cognitive function . The inhibition of β-secretase reduces the production of amyloid β plaques, a hallmark of Alzheimer’s disease . Additionally, preventing tau aggregation helps in maintaining neuronal structure and function .

Comparison with Similar Compounds

Key Targets and Mechanisms

Critical Research Findings

- Efficacy: this compound demonstrates superior Aβ aggregation inhibition (IC₅₀ = 3.09 μM) compared to TAC-PhBTA hybrids (moderate inhibition) and hydroxytyrosol-donepezil hybrids . Curcumin derivatives and aminoadamantane-carbazole conjugates lack comparable quantitative data on Aβ or tau modulation, limiting direct efficacy comparisons . Licochalcone A and dual GSK3β/Nrf2 inducers show preclinical promise but require further validation in human trials .

Safety and Selectivity :

- Disease-Modifying Potential: Compounds like this compound and aminoadamantane-carbazole conjugates target tau aggregation and synaptic dysfunction, addressing AD progression beyond symptom relief . BACE-1 inhibitors (e.g., verubecestat) have faced clinical setbacks due to late-stage intervention; multitarget compounds may offer earlier therapeutic windows .

Q & A

Q. What are the primary biochemical targets of Multitarget AD inhibitor-1 in Alzheimer's disease research?

this compound exhibits inhibitory activity against butyrylcholinesterase (BuChE) with IC50 values of 7.22 μM (human BuChE) and 1.55 μM (equine BuChE), β-secretase (IC50 = 41.60 μM), amyloid β aggregation (IC50 = 3.09 μM), and tau aggregation. Researchers should prioritize enzyme kinetics assays (e.g., Ellman’s method for cholinesterase inhibition) and Thioflavin-T fluorescence assays for amyloid/tau aggregation studies. Dose-response curves must account for interspecies variations (e.g., human vs. equine BuChE) to validate target specificity .

Q. Why is a multitarget approach critical for Alzheimer's disease (AD) therapeutics like this compound?

AD involves interconnected pathologies (e.g., cholinergic deficits, amyloid plaques, tau tangles, neuroinflammation). Single-target drugs often fail due to compensatory mechanisms. This compound addresses this by simultaneously inhibiting BuChE (to prolong acetylcholine signaling), reducing amyloid β aggregation, and disrupting tau pathology. Researchers should use integrated in vitro models (e.g., neuronal cell lines co-expressing Aβ and tau) to assess synergistic effects .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of this compound across divergent enzymatic targets (e.g., BuChE vs. β-secretase)?

Computational strategies like molecular docking and pharmacophore modeling are essential. For example, CADD (computer-aided drug design) can identify shared structural motifs (e.g., diphenylpropylamine backbone) that interact with BuChE’s peripheral anionic site and β-secretase’s catalytic aspartyl residues. Hybridization strategies (e.g., combining tacrine-like ChE inhibition with anti-aggregation moieties) may enhance multitarget efficacy .

Q. What experimental frameworks resolve contradictions in IC50 values for this compound across models?

Discrepancies (e.g., human vs. equine BuChE IC50 values) may arise from assay conditions (e.g., substrate concentration, pH) or species-specific enzyme conformations. Researchers should:

Q. How should preclinical studies validate the disease-modifying potential of this compound?

Use transgenic AD mouse models (e.g., APP/PS1 for amyloid pathology, P301S for tauopathy) to evaluate cognitive improvement (Morris water maze) and biomarker modulation (Aβ42, p-tau levels). Include dose-ranging studies to assess therapeutic windows and off-target effects (e.g., hepatotoxicity screening via ALT/AST levels). Compliance with IND guidelines (e.g., formulation stability, pharmacokinetics) is critical for clinical translation .

Q. What strategies mitigate challenges in synthesizing diphenylpropylamine derivatives like this compound?

Employ sustainable medicinal chemistry approaches, such as utilizing food byproducts (e.g., cashew nut shell derivatives) as starting materials. Optimize reaction conditions (e.g., microwave-assisted synthesis) to improve yield and purity. Analytical validation via HPLC-MS and NMR is mandatory to confirm structural integrity .

Methodological Considerations

Q. How can AI tools enhance research on this compound?

AI-driven platforms (e.g., literature mining of 200M+ papers, molecular property prediction) accelerate target identification and repurposing. For example, natural language processing (NLP) can extract structure-activity relationships from existing AD drug libraries. Researchers should cross-validate AI-generated hypotheses with experimental data to avoid algorithmic bias .

Q. What statistical frameworks are recommended for analyzing multitarget drug efficacy data?

Use multivariate analysis (e.g., principal component analysis) to correlate inhibitory activity across targets. For animal studies, mixed-effects models account for inter-individual variability. Report effect sizes with 95% confidence intervals to avoid overinterpreting marginal significance .

Ethical and Regulatory Guidance

Q. How should multi-site studies involving this compound address ethical compliance?

Ensure all sites obtain ethics committee approval and document informed consent. Centralized data management (e.g., REDCap) maintains consistency. Designate a principal investigator to oversee protocol adherence and adverse event reporting across sites .

Q. What documentation is required for IND submission of this compound?

Include pharmacological class, structural formula, and prior human experience (if applicable). Detail formulation (e.g., oral bioavailability), dosing regimen, and preclinical safety data. Disclose any market withdrawals of related compounds and justify risk mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.